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Compound of Interest

Compound Name: 2-Chlorophenanthrene

CAS No.: 24423-11-8

Cat. No.: B1345102

Get Quote

Introduction and Environmental Significance
2-Chlorophenanthrene belongs to a group of compounds formed during the incomplete

combustion of organic materials in the presence of chlorine.[1][2] Sources include municipal

waste incineration, coal combustion, and automobile exhaust.[1][2] Like other cPAHs, 2-CP is

hydrophobic and persists in the environment, accumulating in soil, sediment, and air particulate

matter.[1][2] The addition of a chlorine atom to the phenanthrene backbone alters its electronic

properties and can significantly enhance its toxic potential compared to the parent compound,

making it a subject of environmental and health concern.

Physicochemical Properties
Understanding the physicochemical nature of 2-CP is fundamental to predicting its

environmental fate, bioavailability, and toxicokinetic behavior. Its properties are characteristic of

a lipophilic, semi-volatile organic compound.
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Property Value Source

Chemical Formula C₁₄H₉Cl [3][4][5]

Molecular Weight 212.67 g/mol [4]

Appearance
White to pale yellow crystalline

solid
[3]

CAS Number 24423-11-8 [4][5]

Solubility

Low in water; more soluble in

organic solvents like benzene

and ethyl acetate.[3]

[3]

Predicted LogP 5.4 [4]

The high octanol-water partition coefficient (LogP) suggests a strong tendency for 2-CP to

bioaccumulate in the fatty tissues of organisms.

Core Mechanism of Toxicity: Aryl Hydrocarbon
Receptor (AhR) Activation
The primary initiating event in the toxicity of 2-CP and other cPAHs is the binding to and

activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor

present in the cytoplasm of cells.[1][6] This mechanism is shared with other notorious

environmental contaminants like dioxins and polychlorinated biphenyls (PCBs).[1] Studies have

shown that cPAHs are potent AhR activators, with toxicities estimated to be 30-50 times higher

than that of dioxins based on AhR activity.[2][7][8][9]

The activation cascade proceeds as follows:

Ligand Binding: As a lipophilic molecule, 2-CP diffuses across the cell membrane and binds

to the AhR complex in the cytosol.

Nuclear Translocation: This binding event causes a conformational change, leading to the

dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the

nucleus.
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Dimerization and DNA Binding: Inside the nucleus, the AhR complex dimerizes with the AhR

Nuclear Translocator (ARNT) protein.[1]

Gene Transcription: This new heterodimer binds to specific DNA sequences known as Dioxin

Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter

regions of target genes.

Induction of Xenobiotic Metabolizing Enzymes: Binding to DREs initiates the transcription of

a battery of genes, most notably those of the Cytochrome P450 family, specifically CYP1A1

and CYP1B1.[10][11]

This upregulation of CYP enzymes is a double-edged sword. While it is the body's primary

defense mechanism to metabolize and clear the foreign compound, it is also the very process

that can convert 2-CP into more toxic and carcinogenic metabolites.
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
While specific ADME studies for 2-CP are not readily available, a profile can be constructed

based on the known behavior of PAHs and other chlorinated hydrocarbons.[12]

Absorption: Due to its lipophilicity, 2-CP is likely to be readily absorbed through inhalation of

contaminated particulate matter, ingestion of contaminated food or water, and dermal
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contact.[13]

Distribution: Following absorption, 2-CP is expected to be distributed throughout the body,

with a strong propensity to accumulate in adipose tissue, liver, and other lipid-rich tissues.

[12] Binding to plasma proteins like albumin is also likely, which can affect its elimination

rate.[12]

Metabolism: Metabolism is the key to 2-CP's toxicity and is primarily carried out in the liver

by the CYP1A1 and CYP1B1 enzymes that it induces.[10][11] The chlorination of the

phenanthrene structure has been shown to enhance the induction of these enzymes

compared to the parent PAH.[10] The metabolic process likely proceeds through a

bioactivation pathway:

Phase I Metabolism: CYP-mediated oxidation forms a highly reactive arene oxide

(epoxide) intermediate.

Hydration: The enzyme epoxide hydrolase can convert the epoxide to a more stable

dihydrodiol.

Second Oxidation: The dihydrodiol can be oxidized again by CYP enzymes to form a diol-

epoxide. This diol-epoxide is often the ultimate carcinogenic metabolite, as it is highly

electrophilic and can readily form covalent adducts with cellular macromolecules like DNA.

[11]

Excretion: The metabolites of 2-CP are likely made more water-soluble through Phase II

conjugation reactions (e.g., with glucuronic acid or sulfate) and are then excreted primarily in

the urine and feces.[12]
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Caption: Postulated Metabolic Activation of 2-Chlorophenanthrene.

Key Toxicological Endpoints
Based on its mechanism of action and metabolic activation, 2-CP is predicted to exhibit the

following toxicities:

Genotoxicity and Mutagenicity: The formation of DNA adducts by the diol-epoxide metabolite

can lead to mutations, DNA strand breaks, and chromosomal aberrations.[13] Several cPAHs

have demonstrated mutagenic activity in the Ames assay.[1]
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Carcinogenicity: Chronic exposure leading to persistent DNA damage can initiate and

promote cancer. The AhR activation and subsequent metabolic activation pathway is a well-

established route for PAH-induced carcinogenesis.[11]

Hepatotoxicity: As the primary site of metabolism, the liver is a key target organ. Effects can

range from enzyme induction and cellular hypertrophy to necrosis.[14]

Endocrine Disruption: AhR activation can interfere with other signaling pathways, including

those of steroid hormones like estrogen. Some cPAHs have been shown to induce

estrogenic action through an AhR-estrogen receptor (ER) complex.[10]

Recommended Methodologies for Toxicological
Assessment
To definitively characterize the toxicological profile of 2-CP, a battery of standardized in vitro

and in vivo assays is required. The following protocols represent core, validated methods for

this purpose.

Protocol 1: Bacterial Reverse Mutation Assay (Ames
Test)
Objective: To assess the mutagenic potential of 2-CP by measuring its ability to induce reverse

mutations in histidine-dependent strains of Salmonella typhimurium.

Causality: This test identifies substances that can cause point mutations in DNA. The inclusion

of a mammalian metabolic activation system (S9 fraction) is critical, as compounds like 2-CP

are pro-mutagens that require bioactivation by CYP enzymes to become mutagenic.

Methodology:

Strain Selection: Use at least two strains, such as TA98 (for frameshift mutations) and TA100

(for base-pair substitutions).

Preparation of S9 Mix: Prepare a post-mitochondrial supernatant (S9 fraction) from the livers

of rats or hamsters induced with an AhR agonist (e.g., Aroclor 1254). This fraction contains

the necessary CYP enzymes for metabolic activation.
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Exposure: In separate test tubes, combine the bacterial culture, varying concentrations of 2-

CP (dissolved in a suitable solvent like DMSO), and either the S9 mix (+S9 condition) or a

buffer (-S9 condition).

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto

minimal glucose agar plates (which lack histidine).

Incubation: Incubate the plates at 37°C for 48-72 hours.

Analysis: Count the number of revertant colonies (his+) on each plate. A dose-dependent

increase in revertant colonies, particularly in the +S9 condition, compared to the solvent

control, indicates a positive mutagenic response.

Protocol 2: AhR-Mediated CYP1A1 Induction Assay in a
Human Cell Line
Objective: To quantify the potency of 2-CP as an AhR agonist by measuring the induction of

CYP1A1 gene expression.

Causality: This assay directly measures the primary biological event initiated by 2-CP. The

magnitude of CYP1A1 induction is a reliable indicator of AhR activation and correlates with the

potential for downstream toxicity. Human liver cell lines like HepG2 are used to ensure human-

relevant metabolic capabilities.

Methodology:

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media until they reach

approximately 80% confluency.

Dosing: Expose the cells to a range of concentrations of 2-CP for a set period (e.g., 24

hours). Include a vehicle control (DMSO) and a potent positive control (e.g., 2,3,7,8-

Tetrachlorodibenzodioxin, TCDD).

RNA Extraction: After exposure, lyse the cells and extract total RNA using a validated

commercial kit.

Quantitative PCR (qPCR):
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Synthesize cDNA from the extracted RNA via reverse transcription.

Perform qPCR using primers specific for the human CYP1A1 gene and a stable

housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression for each 2-

CP concentration compared to the vehicle control using the ΔΔCt method. Plot the dose-

response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal

response).
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Caption: Workflow for an In Vitro CYP1A1 Induction Assay.
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Conclusion and Knowledge Gaps
The toxicological profile of 2-Chlorophenanthrene is predicted to be driven by its potent

activation of the Aryl Hydrocarbon Receptor, leading to metabolic bioactivation and the

formation of genotoxic metabolites. While this framework, built upon extensive research into the

cPAH class, provides a robust hypothesis, significant knowledge gaps remain. There is a

critical need for specific empirical data on 2-Chlorophenanthrene to validate these

predictions. Future research should prioritize conducting the standardized assays described

herein to determine its specific mutagenic, carcinogenic, and endocrine-disrupting potential,

thereby allowing for accurate risk assessment for human health and the environment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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